molecular formula C19H24N2O B12534548 N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide CAS No. 671233-42-4

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide

Katalognummer: B12534548
CAS-Nummer: 671233-42-4
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: QHNJIEZTODNSHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a diethyl-substituted cyclohexene ring, and a phenylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Phenylacetamide Moiety: This step may involve amide bond formation through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the phenylacetamide moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially at the positions adjacent to the cyano group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-Cyano-2,4-dimethylcyclohex-2-en-1-yl)-2-phenylacetamide
  • N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-benzylacetamide
  • N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylpropionamide

Uniqueness

N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, stability, and interactions with biological targets.

Eigenschaften

CAS-Nummer

671233-42-4

Molekularformel

C19H24N2O

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-(6-cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide

InChI

InChI=1S/C19H24N2O/c1-3-14-10-16(4-2)19(17(11-14)13-20)21-18(22)12-15-8-6-5-7-9-15/h5-10,14,17,19H,3-4,11-12H2,1-2H3,(H,21,22)

InChI-Schlüssel

QHNJIEZTODNSHU-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(C(C(=C1)CC)NC(=O)CC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.